![molecular formula C15H14ClN3O3S B2600433 N-((2-氯吡啶-3-基)氨基甲硫酰)-3,5-二甲氧基苯甲酰胺 CAS No. 866014-40-6](/img/structure/B2600433.png)
N-((2-氯吡啶-3-基)氨基甲硫酰)-3,5-二甲氧基苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((2-chloropyridin-3-yl)carbamothioyl)-3,5-dimethoxybenzamide is a chemical compound with the molecular formula C15H14ClN3O3S . It has gained significant attention from researchers due to its interesting biological properties.
Molecular Structure Analysis
The molecular weight of this compound is 351.8 g/mol, and its exact mass is 351.0444402 g/mol . It has a topological polar surface area of 105 Ų, a hydrogen bond donor count of 2, and a hydrogen bond acceptor count of 5 . The compound also has a rotatable bond count of 4, a heavy atom count of 23, and a complexity of 415 .Physical And Chemical Properties Analysis
The compound has a XLogP3 value of 3.4, indicating its lipophilicity . This property is important as it can influence the compound’s absorption and distribution within the body.科学研究应用
合成和表征
Yeşilkaynak 等人 (2017) 对新型硫脲衍生物(包括N-((2-氯吡啶-3-基)氨基甲硫酰)噻吩-2-甲酰胺及其金属配合物)的研究探讨了其合成、表征以及热和电化学行为。该研究重点关注了对 MCF-7 乳腺癌细胞的抗氧化和抗癌活性,表明该化合物在医学应用中的潜力 (Yeşilkaynak 等人,2017)。
抗氧化和抗癌活性
对同一化合物进一步探索了其抗氧化和抗癌活性。已证明源自 N-((2-氯吡啶-3-基)氨基甲硫酰)衍生物的配合物表现出显着的抗氧化活性,这由 DPPH 和 ABTS 分析确定,以及通过 MTT 分析对 MCF-7 乳腺癌细胞的抗癌活性。这些发现表明该化合物与开发具有抗氧化和抗癌特性的治疗剂有关 (Yeşilkaynak 等人,2017)。
分子结构和计算分析
对相关化合物的进一步研究,例如涉及吡啶衍生的 N-杂环卡宾的研究,突出了计算方法在理解 N-((2-氯吡啶-3-基)氨基甲硫酰)-3,5-二甲氧基苯甲酰胺衍生物的分子结构、热力学和潜在反应性方面的重要性。这些研究提供了稳定能的见解,并提出了互变异构的机制,为未来的合成和应用导向研究提供了理论基础 (Kassaee 等人,2009)。
抗菌性能
合成了 N-(R-氨基甲硫酰)-4-硝基苯甲酰胺(相关结构)的镍和铜配合物,并对其进行了表征,显示出与硫脲衍生物配体相比增强的抗菌功效。这表明 N-((2-氯吡啶-3-基)氨基甲硫酰)-3,5-二甲氧基苯甲酰胺及其相关化合物的金属配合物可能是有效的抗菌剂 (Saeed 等人,2010)。
作用机制
- The primary target of this compound is the adenosine monophosphate-activated protein kinase (AMPK) . AMPK is a crucial enzyme involved in cellular energy homeostasis. When activated, it regulates various metabolic processes, including glucose uptake, lipid metabolism, and protein synthesis .
- Activated AMPK then modulates downstream pathways, such as inhibiting mTOR (mammalian target of rapamycin) and activating PPARα (peroxisome proliferator-activated receptor alpha). These actions regulate cellular energy balance, protein synthesis, and lipid metabolism .
Target of Action
Mode of Action
- activates AMPK by directly binding to its γ-subunit. This binding leads to conformational changes, promoting AMPK phosphorylation and activation.
Biochemical Pathways
- The compound affects several pathways:
- Activation of AMPK suppresses anabolic processes (e.g., protein synthesis) and enhances catabolic pathways (e.g., fatty acid oxidation). Inhibition of mTOR reduces protein synthesis and cell growth. Activation of PPARα promotes fatty acid oxidation and lipid metabolism .
Pharmacokinetics
- The compound is orally bioavailable and is absorbed from the gastrointestinal tract. It distributes widely in tissues due to its lipophilic nature. Metabolized primarily by liver enzymes (e.g., cytochrome P450) into inactive metabolites. Eliminated mainly through urine and feces. High bioavailability due to good absorption and minimal first-pass metabolism .
Result of Action
Action Environment
- AMPK responds to nutrient levels (e.g., low glucose, high AMP/ATP ratio). Hypoxia activates AMPK. AMPK activation during stress (e.g., exercise, calorie restriction).
属性
IUPAC Name |
N-[(2-chloropyridin-3-yl)carbamothioyl]-3,5-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O3S/c1-21-10-6-9(7-11(8-10)22-2)14(20)19-15(23)18-12-4-3-5-17-13(12)16/h3-8H,1-2H3,(H2,18,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWEZNCXRQXTJPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC(=S)NC2=C(N=CC=C2)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。